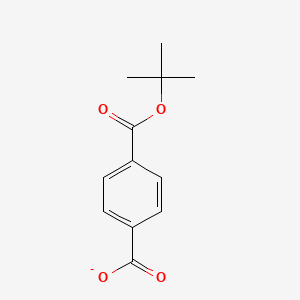
1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C12H14O4 . It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as dimethyl sulfoxide, ethyl acetate, and methanol . This compound is commonly used in organic synthesis as a protecting group for carboxylic acids due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method for preparing 4-(tert-Butoxycarbonyl)benzoic acid involves the esterification of benzoic acid with tert-butanol. The reaction is typically catalyzed by sulfuric acid or sulfuric acid dimethyl ester.
Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production of 4-(tert-Butoxycarbonyl)benzoic acid typically involves large-scale esterification processes using benzoic acid and tert-butanol. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 4-(tert-Butoxycarbonyl)benzoic acid undergoes nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and tert-butanol.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are benzoic acid and tert-butanol.
Scientific Research Applications
Chemistry:
Protecting Group: 4-(tert-Butoxycarbonyl)benzoic acid is widely used as a protecting group for carboxylic acids in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)benzoic acid involves the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid. This bond formation occurs via a nucleophilic substitution reaction, where the tert-butoxycarbonyl group acts as a leaving group .
Comparison with Similar Compounds
tert-Butyl benzoate: Similar in structure but lacks the carboxyl group, making it less versatile in reactions involving carboxylic acids.
tert-Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a carboxyl group, leading to different reactivity and applications.
Uniqueness: 4-(tert-Butoxycarbonyl)benzoic acid is unique due to its dual functionality as both a protecting group and a reactive intermediate. Its stability under various conditions and ease of removal make it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C12H13O4- |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)/p-1 |
InChI Key |
ILBDCOLCHNVWNS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















